扎托普罗芬
概述
描述
Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, antipyretic, and anti-inflammatory properties. It is known by the trade name Soleton and was first approved for use in Japan in 1993 . Zaltoprofen is a selective cyclooxygenase-2 (COX-2) inhibitor and also inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
科学研究应用
Zaltoprofen has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving COX-2 inhibitors and NSAIDs.
Biology: Investigated for its effects on inflammatory pathways and pain responses.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用机制
Target of Action
Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase-2 (COX-2) enzyme . It also interacts with bradykinin-induced pain responses without blocking bradykinin receptors .
Mode of Action
Zaltoprofen exerts its therapeutic effects by inhibiting the activity of COX-2 enzymes . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain . By inhibiting these enzymes, Zaltoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, Zaltoprofen inhibits bradykinin-induced pain responses without blocking bradykinin receptors .
Biochemical Pathways
Zaltoprofen affects the arachidonic acid metabolism system, a key biochemical pathway involved in inflammation and pain . By inhibiting COX-2, Zaltoprofen prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .
Pharmacokinetics
It is known that zaltoprofen is metabolized by the liver, and its metabolites include zaltoprofen acyl glucuronide, 10-hydroxyzaltoprofen, and zaltoprofen s-oxide .
Result of Action
The molecular and cellular effects of Zaltoprofen’s action include the inhibition of prostaglandin biosynthesis and the reduction of bradykinin-induced nociceptive responses . This leads to a decrease in inflammation and pain, providing relief for conditions such as arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Zaltoprofen. For instance, factors such as the patient’s renal function and albumin levels can significantly affect the pharmacokinetics of Zaltoprofen . Additionally, genetic polymorphisms, particularly in the CYP2C9 enzyme, could potentially influence the metabolism and efficacy of Zaltoprofen .
安全和危害
未来方向
In the future, the model can be expanded by obtaining clinical data of Zaltoprofen in patients with abnormal covariate levels (such as renal or hepatic impairment) . As implied in Figure 4 and Figure 5, the dose of Zaltoprofen was adjusted according to the degree of variation in the effective covariates, CrCL and albumin .
生化分析
Biochemical Properties
Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, Zaltoprofen inhibits bradykinin-induced pain responses by blocking the B2-type bradykinin receptor in nerve endings . This dual mechanism of action makes Zaltoprofen effective in managing pain and inflammation.
Cellular Effects
Zaltoprofen exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and cell cycle checkpoint proteins such as p21, p27, and p53 . This results in the inhibition of cell growth and induction of tumor necrosis. Zaltoprofen also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .
Molecular Mechanism
At the molecular level, Zaltoprofen exerts its effects through several mechanisms. It selectively inhibits COX-2, reducing the production of prostaglandins that mediate inflammation and pain . Additionally, Zaltoprofen blocks the B2-type bradykinin receptor, preventing bradykinin-induced nociception . This dual inhibition results in potent analgesic and anti-inflammatory effects. Zaltoprofen also induces the expression of PPARγ and other transcription factors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zaltoprofen have been observed to change over time. Studies have shown that Zaltoprofen is stable under various conditions and maintains its efficacy in reducing pain and inflammation . Long-term studies in vitro and in vivo have demonstrated that Zaltoprofen continues to inhibit COX-2 and bradykinin receptors, resulting in sustained anti-inflammatory and analgesic effects
Dosage Effects in Animal Models
The effects of Zaltoprofen vary with different dosages in animal models. In murine models, Zaltoprofen has been shown to significantly increase reaction time in pain response tests at dosages of 15 and 20 mg/kg . Higher doses of Zaltoprofen have demonstrated peak analgesic effects at 30 minutes, with sustained efficacy for up to 90 minutes . At high doses, Zaltoprofen may exhibit toxic or adverse effects, necessitating careful dosage optimization in clinical settings .
Metabolic Pathways
Zaltoprofen is metabolized primarily by the enzymes CYP2C9 and UGT2B7 . CYP2C9 catalyzes the sulphoxidation of Zaltoprofen, while UGT2B7 is involved in its glucuronidation . These metabolic pathways result in the formation of various metabolites, including Zaltoprofen acyl glucuronide and 10-Hydroxyzaltoprofen . The metabolism of Zaltoprofen can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and therapeutic efficacy .
Transport and Distribution
Zaltoprofen is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, where it exerts its therapeutic effects . The distribution of Zaltoprofen can be influenced by transporters such as organic anion-transporting polypeptides (OATPs), which may affect its absorption and localization . Additionally, Zaltoprofen’s binding to plasma proteins can impact its distribution and bioavailability .
Subcellular Localization
The subcellular localization of Zaltoprofen is crucial for its activity and function. Zaltoprofen is primarily localized in the cytoplasm, where it interacts with COX-2 and bradykinin receptors The presence of specific targeting signals or post-translational modifications may direct Zaltoprofen to specific cellular compartments or organelles, influencing its therapeutic effects
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zaltoprofen involves several key steps. One common method starts with the intermediate 5-(1-propyloic)-2-thiophenyl toluylic acid. This intermediate undergoes a series of reactions including mixing with vitriol oil and phosphoric acid, followed by stirring, washing with saturated sodium bicarbonate and sodium chloride solutions, drying, distillation, and crystallization . Another method involves a Friedel-Crafts reaction type intramolecular cyclization reaction using polyphosphoric acid and organic solvents such as 1,1,2-trichloroethene, methylcyclohexane, cyclohexane, and n-heptane .
Industrial Production Methods: The industrial production of Zaltoprofen typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process is designed to be simple, efficient, and environmentally friendly, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: Zaltoprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized by cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Common Reagents and Conditions:
Oxidation: Catalyzed by CYP2C9, leading to the formation of Zaltoprofen S-oxide.
Reduction: Involves the reduction of the ketone group to form hydroxyl derivatives.
Substitution: Involves the substitution of functional groups under specific conditions.
Major Products: The major products formed from these reactions include Zaltoprofen acyl glucuronide, 10-Hydroxyzaltoprofen, and Zaltoprofen S-oxide .
相似化合物的比较
- Ibuprofen
- Naproxen
- Ketoprofen
- Flurbiprofen
Comparison: Zaltoprofen is unique among NSAIDs due to its selective inhibition of COX-2 and its ability to inhibit bradykinin-induced pain responses without blocking bradykinin receptors . This selective action results in fewer gastrointestinal side effects compared to other NSAIDs .
属性
IUPAC Name |
2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFZBHBYYYLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049076 | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74711-43-6 | |
Record name | Zaltoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74711-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zaltoprofen [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zaltoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06737 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zaltoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZALTOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Zaltoprofen?
A1: Zaltoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Additionally, Zaltoprofen has been shown to inhibit bradykinin-induced pain responses, suggesting an additional mechanism involving the bradykinin pathway. [, ]
Q2: How does Zaltoprofen's inhibition of bradykinin contribute to its analgesic effects?
A2: Zaltoprofen inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons of the spinal cord. [] This inhibition is thought to occur through the blocking of protein kinase C activation by Zaltoprofen, independent of its COX inhibitory activity. []
Q3: Does Zaltoprofen affect PPARγ in any way?
A3: Yes, recent research suggests that Zaltoprofen can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes including cell growth and differentiation. [, , ] This PPARγ activation has been linked to Zaltoprofen's anti-tumor effects in preclinical models of chondrosarcoma. [, ]
Q4: What is the molecular formula and weight of Zaltoprofen?
A4: The molecular formula of Zaltoprofen is C19H17ClO3S, and its molecular weight is 360.85 g/mol. [, ]
Q5: Are there studies on the stability of Zaltoprofen under different conditions?
A5: Yes, Zaltoprofen has been tested for stability under various conditions, including hydrolytic, oxidative, photolytic, and thermal stress. [] Stability studies were also conducted on various formulations of Zaltoprofen, including microcapsules, nanosuspensions, and lyophilized tablets. [, , ]
Q6: What are the primary routes of metabolism for Zaltoprofen?
A6: Zaltoprofen is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. [] CYP2C9 catalyzes the sulfoxidation of Zaltoprofen, while UGT2B7 is involved in its glucuronidation. []
Q7: What are the main clinical applications of Zaltoprofen?
A9: Zaltoprofen is primarily indicated for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. [, , , ] It is also used for pain relief after surgery, injury, and tooth extraction. []
Q8: How effective is Zaltoprofen compared to other NSAIDs like diclofenac and loxoprofen?
A10: Clinical trials have demonstrated that Zaltoprofen exhibits comparable efficacy to diclofenac and loxoprofen in terms of analgesic and anti-inflammatory effects in patients with knee osteoarthritis and acute upper respiratory tract infection. [, ]
Q9: What are the potential adverse effects associated with Zaltoprofen use?
A12: As with other NSAIDs, Zaltoprofen may cause gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. [, ] It can also potentially lead to renal dysfunction in susceptible individuals. []
Q10: What strategies are being explored to improve the delivery and bioavailability of Zaltoprofen?
A10: Several approaches have been investigated to enhance Zaltoprofen's delivery, including:
- Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and potentially enhance bioavailability. []
- Microemulsions: Formulating Zaltoprofen as a microemulsion can enhance its solubility and permeation across biological membranes. []
- Ethosomes: Ethosomes, which are lipid vesicles containing ethanol, have shown promise in enhancing Zaltoprofen's topical delivery for improved anti-inflammatory activity. []
- Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve Zaltoprofen's solubility and dissolution, leading to enhanced oral absorption. []
- Spherical Agglomerated Dense Compacts: This formulation strategy involves preparing spherical crystals of Zaltoprofen, which are then compressed into dense compacts, potentially leading to improved pharmacokinetic parameters like AUC and mean residence time (MRT). []
Q11: What analytical techniques are commonly used for the quantification of Zaltoprofen?
A14: High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely used technique for quantifying Zaltoprofen in various matrices, including pharmaceutical formulations, plasma, and biological samples. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。